Hexadecanenitrile

Content Navigation

Hexadecanenitrile (CAS 629-79-8) is the definitive C16 nitrile for research and industrial applications where chain length dictates performance. Sourcing inconsistencies with non-interchangeable C12/C18 analogs often lead to failed syntheses and unreliable monolayer films. This product ensures exact C16 alkyl chain: • Primary precursor for hexadecylamine and C16 surfactants. • Melting point ~32°C allows use in passive thermal storage. • Self-assembled monolayers with precise packing. Consistent purity and chain-length integrity; bulk quantities available.

CAS Number

Product Name

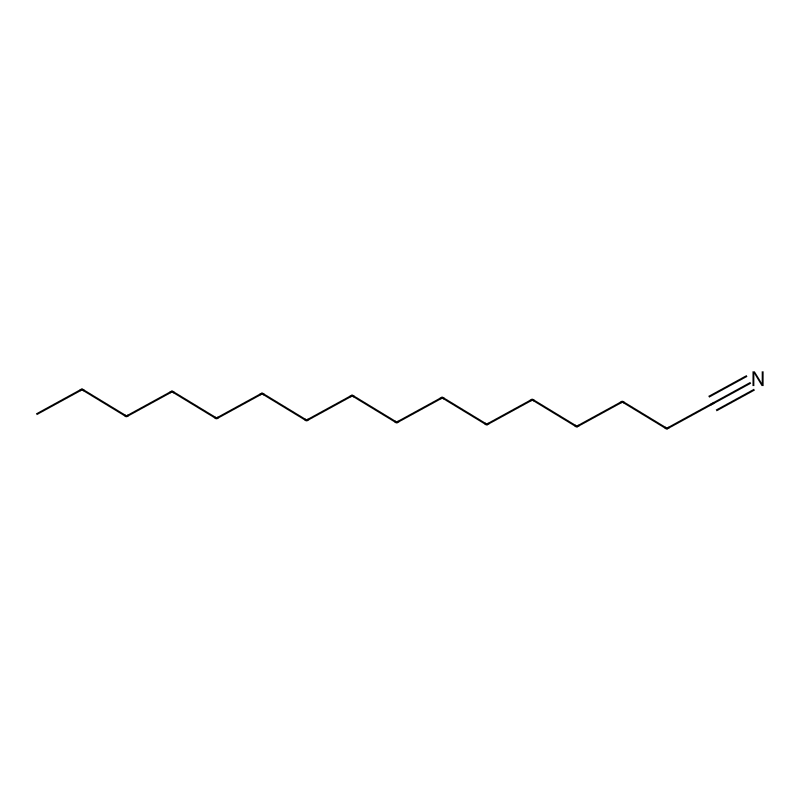

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Hexadecanenitrile, also known as palmitonitrile, is a long-chain, saturated aliphatic nitrile (C16H31N). At room temperature, it exists as a low-melting waxy solid, a key handling and processing characteristic that distinguishes it from shorter-chain liquid nitriles. Its molecular structure, featuring a polar nitrile headgroup and a long, nonpolar C16 alkyl tail, makes it a versatile precursor for synthesizing amines, amides, and carboxylic acids. This dual character also drives its use in applications governed by specific physical properties, such as self-assembly and phase-change behavior, where chain length is a critical, non-interchangeable parameter.

Research Fit

References

- [1] Application Notes and Protocols for the Reduction of Hexadecanenitrile to Hexadecylamine. Benchchem.

- [2] hexadecanenitrile CAS#: 629-79-8. ChemicalBook.

- [3] 629-79-8, Hexadecanenitrile Formula. ECHEMI.

- [5] Chemical Properties of Hexadecanenitrile (CAS 629-79-8). Cheméo.

- [6] Application Notes and Protocols: The Utility of Hexadecanenitrile in Organic Synthesis. Benchchem.

Substituting Hexadecanenitrile with shorter or longer alkyl nitrile analogs is often unviable due to significant, chain-length-dependent shifts in physical properties. A change of just two carbons, from C16 to C18 (Stearonitrile), or to C12 (Lauronitrile), substantially alters the melting point, which dictates handling protocols (solid vs. liquid), process temperature requirements, and formulation stability. Furthermore, in material science applications such as the formation of Langmuir films or self-assembled monolayers, the C16 chain length directly controls the packing density, film stability, and surface properties, making it non-interchangeable with other homologs for achieving specific surface characteristics.

Substitution Risk

References

- [17] Nelson, T. L. (2002). The Chain-Length Dependence Test. Accounts of Chemical Research, 35(7), 539-547.

- [21] Influence of the alkyl chain length of some mesogenic molecules on their Langmuir film formation ability. J-GLOBAL.

- [32] Dabrowski, R., et al. (2014). The effect of the alkyl chain length on the transition temperatures for non-symmetric 2,5-bis(4-alkylphenylethynyl)thiophenes. Phase Transitions, 87(6), 563-577.

- [34] Broniatowski, M. (2009). Long-chain alkyl thiols in Langmuir monolayers. Journal of Colloid and Interface Science, 337(1), 183-190.

Thermal Properties for PCM Formulation

The solid-liquid phase transition of Hexadecanenitrile occurs at a distinct temperature, making it suitable for thermal energy storage applications where a specific operating window is required. Its melting temperature is significantly different from other readily available long-chain alkanes used as PCMs, such as n-Hexadecane.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 31-31.5 °C |

| Comparator Or Baseline | n-Hexadecane (common C16 alkane PCM): 18.2 °C |

| Quantified Difference | ~13 °C higher melting point than the corresponding alkane |

| Conditions | Standard atmospheric pressure. Data for n-Hexadecane from various sources on PCMs. |

This specific melting point allows for the design of passive thermal regulation systems that activate in a temperature range not accessible with common paraffin-based PCMs of similar chain length.

Molecular Footprint in SAM Engineering

In surface science, the C16 alkyl chain of Hexadecanenitrile provides a specific length that dictates the thickness, packing density, and stability of self-assembled monolayers (SAMs). Studies on homologous series of alkyl-based molecules show that chain length is a primary determinant of film properties. While direct comparative data for a full series of long-chain nitriles is sparse, extensive work on alkyl thiols demonstrates this principle clearly. For instance, increasing chain length from C16 to C18 in thiols leads to more stable and densely packed monolayers.

| Evidence Dimension | Monolayer Properties |

| Target Compound Data | Forms stable monolayers with properties defined by its C16 length. |

| Comparator Or Baseline | Octadecanethiol (C18) and Hexadecanethiol (C16) on surfaces. C18 thiols generally form more ordered and robust films than C16 thiols due to increased van der Waals interactions between the longer chains. |

| Quantified Difference | Not directly quantified for nitriles in a head-to-head study, but the principle of chain-length-dependent stability is well-established for SAMs. |

| Conditions | Self-assembly from solution onto a substrate (e.g., gold, platinum, silicon). |

For applications in sensors, electronics, or surface functionalization, selecting the C16 nitrile provides a specific and reproducible monolayer thickness and packing density that cannot be achieved by substituting with C12 or C18 analogs.

High-Boiling-Point Electrolyte Co-Solvent

Hexadecanenitrile's high boiling point and polarity make it a candidate for use as a high-stability co-solvent or additive in non-aqueous electrolytes for electrochemical devices like lithium-ion batteries. Compared to the industry-standard solvent acetonitrile (CH3CN), its low volatility significantly enhances the safety and operating temperature range of an electrolyte formulation.

| Evidence Dimension | Boiling Point (°C) |

| Target Compound Data | 333 °C |

| Comparator Or Baseline | Acetonitrile (common electrolyte solvent): 82 °C |

| Quantified Difference | >250 °C higher boiling point |

| Conditions | Standard atmospheric pressure. Use as a co-solvent in a lithium salt-containing organic electrolyte system. |

This drastic difference in boiling point makes Hexadecanenitrile a critical component for developing safer, high-temperature lithium-ion batteries where the volatility of conventional nitrile solvents is a major failure and safety risk.

C16 Amine Precursor

Serves as a key starting material for the synthesis of hexadecylamine via reduction of the nitrile group. The resulting long-chain primary amine is a valuable intermediate for producing surfactants, quaternary ammonium compounds, and other specialty chemicals where a precise C16 chain is required for performance.

Phase Change Materials for Thermal Regulation

Ideal for use in passive thermal energy storage systems designed to maintain temperatures in the 30-35 °C range, such as in building materials, electronics cooling, or thermal protection of sensitive components. Its specific melting point offers a performance window not covered by common C16 paraffins.

High-Stability Electrolyte Co-Solvent

Used as a high-boiling-point, non-volatile additive or co-solvent in electrolytes for high-performance batteries. Its thermal stability significantly improves the safety profile compared to electrolytes formulated with volatile short-chain nitriles like acetonitrile.

Surface Modification with SAMs

Employed in materials science to create well-defined, C16-length self-assembled monolayers. These films are used to precisely control the surface properties of substrates for applications in microelectronics, biosensors, and anti-fouling coatings, where the specific thickness and packing of the C16 chain are critical.

Application Fit Matrix

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

68002-64-2

68002-66-4

Wikipedia

General Manufacturing Information

Hexadecanenitrile: ACTIVE

Explore Compound Types